4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-18-3-2-12(21-10)22-4-6-23(7-5-22)13-8-11(14(15,16)17)19-9-20-13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWXNHMWXSDCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or trifluoromethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences between the target compound and analogues:
Key Observations:
- Substituent Diversity : The target’s 2-methylpyrimidinyl-piperazine group contrasts with tert-butyl (), dichlorophenyl (), and cyclopentanecarbonyl () substituents, impacting steric bulk and hydrogen-bonding capacity.
Electronic and Physicochemical Properties
- In contrast, sulfonyl or carbonyl groups () introduce polarity, improving solubility .
- Acid-Base Behavior: Piperazine (pKa ~9.8) confers basicity to the target, enhancing protonation at physiological pH and improving solubility in acidic environments. Analogues with non-basic substituents (e.g., thieno rings in ) may exhibit reduced solubility .
Biological Activity
The compound 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and insecticidal properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanism of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 327.31 g/mol. The structure consists of a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety, which is known to enhance biological activity through improved solubility and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N5 |
| Molecular Weight | 327.31 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine derivatives. A common synthetic route includes:
- Formation of the piperazine derivative : Reaction of 2-methylpyrimidine with piperazine.
- Trifluoromethylation : Introduction of the trifluoromethyl group via electrophilic fluorination methods.
- Purification : Final purification through recrystallization or chromatography.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
For example, a study reported that certain trifluoromethyl pyrimidine derivatives demonstrated IC50 values in the micromolar range against these cell lines, indicating promising anticancer efficacy compared to standard treatments like doxorubicin .
Antifungal and Insecticidal Activities
In addition to anticancer properties, trifluoromethyl pyrimidines have been evaluated for their antifungal and insecticidal activities. Some derivatives have shown effective inhibition against fungal strains and pests at concentrations lower than traditional agents, making them potential candidates for agricultural applications .
The mechanism of action for this class of compounds often involves interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.
Case Studies
- Anticancer Efficacy : A study highlighted the effectiveness of a related compound in inducing apoptosis in HeLa cells through the upregulation of p53 expression and activation of caspase-3 pathways .
- Antifungal Activity : Another investigation demonstrated that certain trifluoromethyl pyrimidine derivatives significantly inhibited fungal growth at concentrations as low as 500 μg/ml, showcasing their potential as new antifungal agents .
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine?
The synthesis typically involves nucleophilic substitution between halogenated pyrimidine precursors and substituted piperazines. For example, reacting 4-chloro-6-(trifluoromethyl)pyrimidine with 2-methylpyrimidin-4-yl-piperazine under reflux conditions in anhydrous acetonitrile, using potassium carbonate as a base and catalytic KI to enhance reactivity. Purification often employs flash chromatography (EtOAc/cyclohexane gradients) . Multi-step routes may include protecting-group strategies for functionalization, such as introducing trifluoromethyl groups via halogen exchange or using palladium catalysts for cross-coupling .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions, particularly distinguishing piperazine ring protons (δ 2.5–3.7 ppm) and pyrimidine protons (δ 6.5–8.5 ppm). The trifluoromethyl group () appears as a singlet in F NMR near δ -60 to -65 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 355.1) and fragmentation patterns .
- X-Ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, providing bond lengths/angles and confirming stereochemistry when single crystals are obtainable .
Q. What biological targets are commonly associated with this compound in medicinal chemistry studies?
The compound’s piperazine-pyrimidine scaffold suggests affinity for central nervous system (CNS) receptors (e.g., dopamine D3 receptors) and kinases. In vitro assays often evaluate inhibition of enzymes like phosphodiesterases or interactions with GPCRs using radioligand binding studies. The trifluoromethyl group enhances metabolic stability and membrane permeability, making it relevant in neuropharmacology and oncology .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?
The group acts as a strong electron-withdrawing moiety, stabilizing the pyrimidine ring and modulating π-π stacking interactions with aromatic residues in target proteins. Computational studies (e.g., DFT calculations) reveal its impact on electrostatic potential surfaces, enhancing binding to hydrophobic pockets. Experimentally, replacing with methyl or chloro groups reduces potency in kinase inhibition assays by 10- to 100-fold .
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
Key strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
- Catalysis : Employing Pd(OAc)/Xantphos for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 16 hours to 30 minutes) while maintaining yields >90% .
- Purification : Gradient HPLC with C18 columns resolves closely related impurities, critical for obtaining >95% purity .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. Solutions include:
- Molecular Dynamics (MD) Simulations : Simulating ligand-protein interactions over 100+ ns to identify induced-fit binding modes .
- Alanine Scanning Mutagenesis : Validating key residue contributions to binding energy.
- Isothermal Titration Calorimetry (ITC) : Measuring thermodynamic parameters (ΔH, ΔS) to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
